molecular formula C14H11N3OS2 B7744825 2-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

2-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No.: B7744825
M. Wt: 301.4 g/mol
InChI Key: NMMDTZBPDWWFJH-UHFFFAOYSA-N
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Description

2-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a heterocyclic compound that features a thienopyrimidine core

Properties

IUPAC Name

2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c15-11(18)7-20-14-12-10(9-4-2-1-3-5-9)6-19-13(12)16-8-17-14/h1-6,8H,7H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMDTZBPDWWFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide typically involves the formation of the thienopyrimidine core followed by the introduction of the sulfanylacetamide group. One common method involves the cyclization of appropriate precursors under reflux conditions. For instance, heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides in the presence of a base can lead to the formation of thienopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Substitution: Various substituted thienopyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases, leading to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thienopyrimidine derivatives.

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